5-Bromo-3-ethyl-7-fluoro-1H-indole

Vue d'ensemble

Description

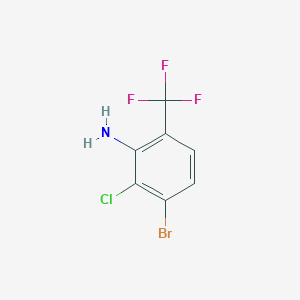

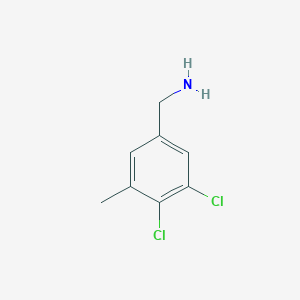

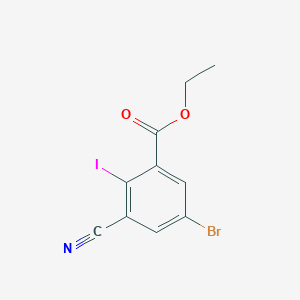

5-Bromo-3-ethyl-7-fluoro-1H-indole is a heterocyclic compound with the following chemical formula: C10H9BrFN . It belongs to the indole family, which is characterized by its benzopyrrole structure containing a benzenoid nucleus. The indole nucleus plays a crucial role in various natural products, synthetic drugs, and biological systems .

Synthesis Analysis

The synthesis of indole derivatives has attracted significant attention due to their diverse biological activities. Researchers have explored novel methods to construct indole scaffolds. While specific synthetic pathways for 5-Bromo-3-ethyl-7-fluoro-1H-indole were not explicitly mentioned in the retrieved information, it likely involves bromination and fluorination of an appropriate precursor. Further studies would be needed to elucidate the exact synthetic route .

Molecular Structure Analysis

The molecular structure of 5-Bromo-3-ethyl-7-fluoro-1H-indole consists of an indole ring with substituents at positions 3 (ethyl group), 5 (bromine), and 7 (fluorine). The presence of these functional groups significantly influences its biological properties .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthesis and Antitumor Activities

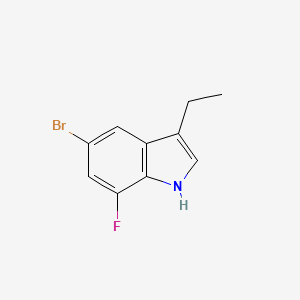

5-Bromo-1H-indole derivatives have been synthesized and evaluated for their antitumor activities. A study highlighted the synthesis of 3-substituted-5-fluoro-1,2-dihydro-3H-indol-2-ones, starting from 5-bromo-1H-indole, through several chemical reactions including cyanation, Vilsmeier-Haack reaction, hydrolysis, and condensation. These compounds were tested for their in vitro antitumor activities against HMEC cell lines, showing significant inhibitory activity. Specifically, compounds displayed better inhibitory activity against HMEC than the positive control, sunitinib, at the concentration of 10 μmol/L. Additional evaluations on various cell lines including SGC7901, A549, HL-60, SK-BR-3, and HCT116 revealed potent anti-proliferation activities, underscoring the potential of these derivatives in cancer therapy (Fan Houxing, 2009).

Crystal Structure Analysis

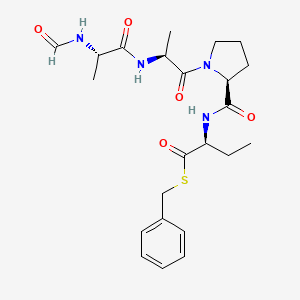

The crystal structure and Hirshfeld surface analysis of an indole derivative, specifically (6bR,14bR,15R,15aR)-ethyl 5-bromo-14b-phenyl-1,6b,8,9,14,14b,15,15a- octahydrochromeno [3′,4′:2,3] indolizino [8,7-b] indole-15-carboxylate, was studied to understand its molecular and crystalline properties. This analysis revealed hydrogen bond interactions and C–H⋅⋅⋅π interactions within the crystal, providing insights into the intermolecular interactions and molecular structure stability, which are vital for the design of pharmacologically active compounds (D. Geetha et al., 2017).

Antimicrobial and Antiproliferative Activities

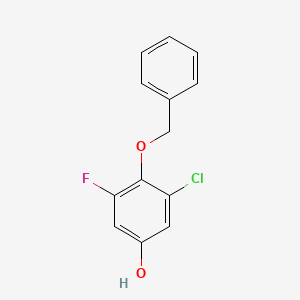

Indole derivatives, including those related to 5-bromo-3-ethyl-7-fluoro-1H-indole, have been synthesized and assessed for their antimicrobial and antiproliferative activities. One study synthesized heterocycles from 4-/5-/6-/7-nitro/5-fluoro/chloro/bromoindole-2-carbohydrazides and evaluated them for antimicrobial, antiinflammatory, and antiproliferative activities. These compounds exhibited moderate to good antiproliferative activity, emphasizing the versatility of indole derivatives in developing therapeutic agents (B. Narayana et al., 2009).

Propriétés

IUPAC Name |

5-bromo-3-ethyl-7-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFN/c1-2-6-5-13-10-8(6)3-7(11)4-9(10)12/h3-5,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGYWSHKLDRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CNC2=C1C=C(C=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-3-ethyl-7-fluoro-1H-indole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cis-tert-Butyl 3a-(hydroxymethyl)tetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate](/img/structure/B1448988.png)

![(4aR,7aS)-1-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1448992.png)

![3-Ethyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrocarbonate](/img/structure/B1448995.png)